4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
Overview
Description
4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone is a complex organic compound with the molecular formula C15H6N4O13 and a molecular weight of 450.23 g/mol This compound is known for its unique structural features, including multiple hydroxyl and nitro groups attached to an anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone typically involves nitration reactions of anthraquinone derivatives. One common method includes the nitration of 1,3,6,8-tetrahydroxyanthraquinone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is carefully monitored to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthraquinone derivatives.
Substitution: Formation of halogenated anthraquinone derivatives.
Scientific Research Applications
4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
- 1,8-Dihydroxy-3-hydroxymethyl-2,4,5,7-tetranitroanthraquinone
- Aloetic acid
- 9,10-Anthracenedione derivatives
Comparison: 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone is unique due to the specific positioning of its hydroxyl and nitro groups, which confer distinct reactivity and properties compared to similar compounds. Its multiple nitro groups enhance its potential for reduction reactions, while the hydroxyl groups provide sites for further functionalization.
Properties
IUPAC Name |
4,5-dihydroxy-2-(hydroxymethyl)-1,3,6,8-tetranitroanthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N4O13/c20-2-3-10(18(29)30)7-9(15(24)11(3)19(31)32)14(23)8-6(13(7)22)4(16(25)26)1-5(12(8)21)17(27)28/h1,20-21,24H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCNNIIPXGJBQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1[N+](=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[N+](=O)[O-])CO)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N4O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205260 | |
Record name | 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-95-3 | |
Record name | 4,5-Dihydroxy-2-(hydroxymethyl)-1,3,6,8-tetranitro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=567-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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